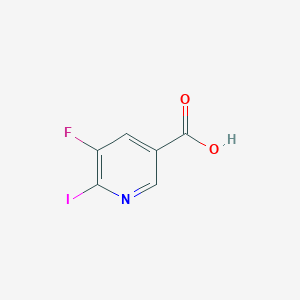
5-Fluoro-6-iodonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of 5-fluoronicotinic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more efficient and environmentally friendly synthetic routes. This includes the use of less hazardous reagents and solvents, as well as the optimization of reaction conditions to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-iodonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Fluoro-6-iodonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-iodonicotinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodonicotinic acid: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
Nicotinic acid: The parent compound, without any halogen substitutions
Uniqueness
5-Fluoro-6-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C6H3FINO2 |
|---|---|
Poids moléculaire |
267.00 g/mol |
Nom IUPAC |
5-fluoro-6-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) |
Clé InChI |
QRAAOFYCPMCLIB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






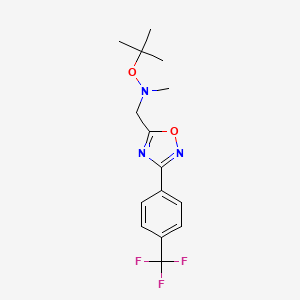
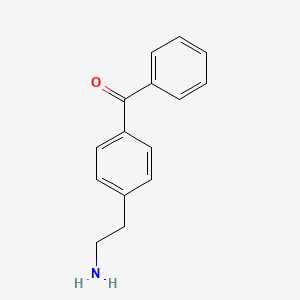
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
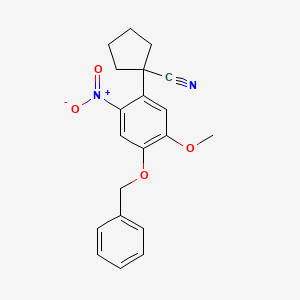

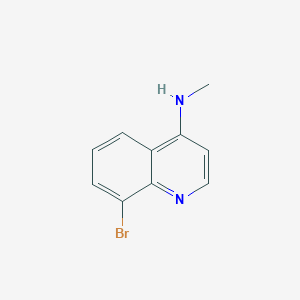
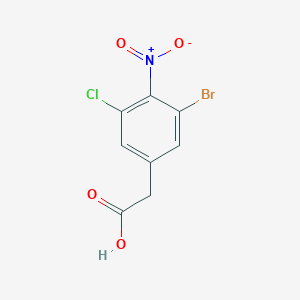

![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)

